PU141 vs. PU139: A Comparative Analysis of CBP/p300 Selectivity and Pan-HAT Inhibition
PU141 demonstrates a distinct selectivity profile compared to its close analog PU139. While PU139 is a pan-inhibitor blocking Gcn5, PCAF, CBP, and p300, PU141 is selective for CBP and p300 [1]. This differential selectivity is quantified in the reported IC50 values: PU141 inhibits p300 with an IC50 of 5 µM, whereas PU139 inhibits p300 with an IC50 of 10 µM, demonstrating a 2-fold greater potency for p300 inhibition [2].
| Evidence Dimension | Target Selectivity and Potency |
|---|---|
| Target Compound Data | Selective for CBP and p300; IC50 for p300 = 5 µM |
| Comparator Or Baseline | PU139 (pan-inhibitor); IC50 for p300 = 10 µM; inhibits Gcn5, PCAF, CBP, p300 |
| Quantified Difference | PU141 is 2-fold more potent against p300 than PU139; PU141 is selective for CBP/p300, while PU139 is a pan-inhibitor |
| Conditions | In vitro biochemical HAT assay |
Why This Matters
This selectivity is critical for experiments aiming to dissect CBP/p300-specific functions in transcriptional regulation, cell differentiation, or oncogenesis, avoiding confounding effects from broader HAT inhibition.
- [1] Gajer JM, et al. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo. Oncogenesis. 2015;4(2):e137. View Source
- [2] Gajer JM, et al. Figure 1: In vitro inhibition of HATs in biochemical assays. Oncogenesis. 2015;4(2):e137. View Source
